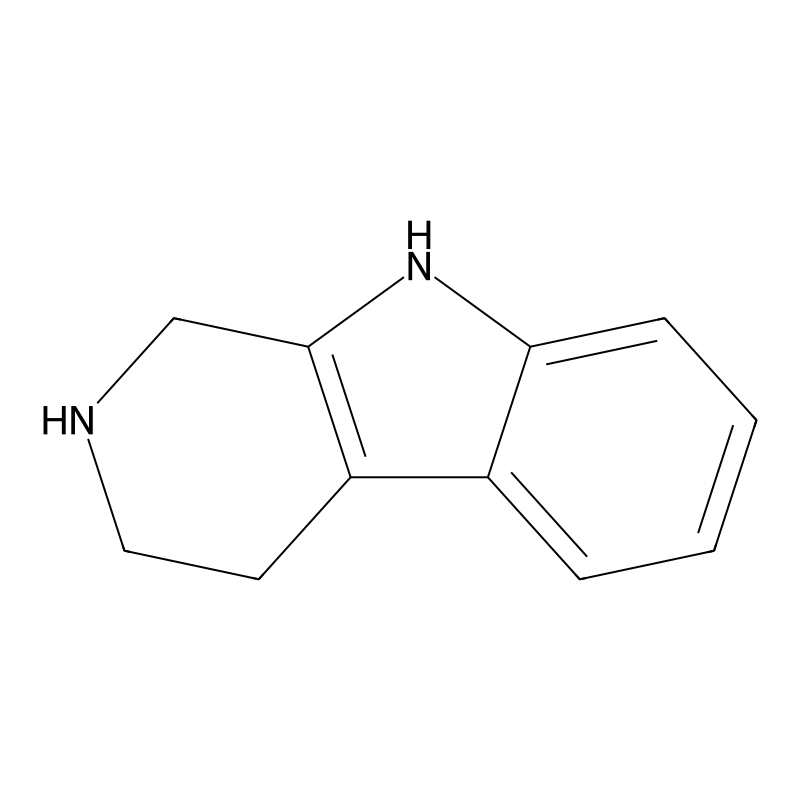

Tryptoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Protein synthesis: Tryptophan is a building block of proteins, which are essential for numerous bodily functions, including tissue repair, enzyme activity, and immune function .

- Neurotransmitter production: Tryptophan is a precursor to several neurotransmitters, including serotonin, melatonin, and tryptamine. These neurotransmitters are involved in various functions, including mood regulation, sleep, appetite, and pain perception .

- Vitamin B3 (niacin) synthesis: The body can convert a small amount of tryptophan to niacin, a B vitamin that plays a role in energy metabolism and nervous system function .

Due to its involvement in these important processes, tryptophan has been the subject of various scientific research investigations:

Tryptophan and Mood Disorders

Research has explored the potential role of tryptophan in treating mood disorders like depression. Studies suggest that low serotonin levels are linked to depression, and since tryptophan is a precursor to serotonin, it has been investigated as a potential therapeutic option.

However, the evidence for the effectiveness of tryptophan supplementation in treating depression is mixed. While some studies have shown positive results, others have not. More research is needed to determine the efficacy and safety of tryptophan supplementation for this purpose .

Tryptophan and Sleep

Tryptophan is a precursor to melatonin, a hormone involved in regulating sleep-wake cycles. Some research suggests that tryptophan supplementation may improve sleep quality in individuals with sleep problems, but the results are not conclusive. Further research is needed to understand the role of tryptophan in sleep regulation and the potential benefits of supplementation for sleep improvement .

Other Research Areas

Tryptophan is also being investigated in other areas of research, including:

- Cognitive function: Some studies suggest that tryptophan supplementation may improve cognitive function, but the evidence is limited and further research is needed .

- Pain management: Some research suggests that tryptophan may play a role in pain management, but more research is needed to understand its potential role in this area .

Tryptoline, also known as tetrahydro-β-carboline or tetrahydronorharmane, is a natural organic compound that belongs to the class of alkaloids related to tryptamines. It features a bicyclic structure, which contributes to its diverse biological activities and pharmacological properties. Tryptoline is primarily recognized for its role as a competitive selective inhibitor of monoamine oxidase type A, an enzyme crucial for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to elevated levels of these neurotransmitters in the brain, which can influence mood and cognitive function .

Tryptoline exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase type A. Its derivatives, such as 5-hydroxytryptoline and 5-methoxytryptoline (pinoline), have shown potent inhibitory effects with IC50 values of 0.5 μM and 1.5 μM, respectively . Furthermore, tryptoline acts as a reuptake inhibitor for serotonin and epinephrine, demonstrating a higher selectivity for serotonin. This activity suggests potential applications in treating mood disorders and other psychiatric conditions .

The synthesis of tryptoline can be achieved through several methods:

- Pictet-Spengler Reaction: This method involves the reaction of tryptamine with aldehydes in an acidic medium. Recent advancements have highlighted the use of l-tartaric acid as a catalyst in aqueous conditions, yielding crystalline forms of tryptoline with good yields (25–45%) without requiring extensive purification steps .

- Mannich Reaction: Tryptoline can also be synthesized via the Mannich reaction by combining formaldehyde with piperazine derivatives .

- Ring Distortion Strategies: These involve altering the ring structure of tryptoline through various

Tryptoline and its derivatives have several applications in pharmacology and medicinal chemistry:

- Antidepressant Effects: Due to its action on monoamine oxidase and neurotransmitter reuptake, tryptoline shows promise in treating depression and anxiety disorders.

- Cancer Research: Some derivatives exhibit cytotoxic properties against cancer cell lines, suggesting potential roles in cancer therapeutics .

- Neuroprotective Agents: The antioxidant properties of tryptoline derivatives may offer protective effects against neurodegenerative diseases.

Studies have demonstrated that tryptoline interacts with various proteins involved in cellular signaling and metabolism. For instance, its binding affinity to specific receptors has been investigated using chemical proteomic approaches, revealing interactions with over 300 diverse proteins. These interactions underscore its potential multifunctionality beyond mere enzymatic inhibition .

Tryptoline shares structural similarities with several other compounds within the β-carboline family and related alkaloids. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tryptamine | Indole structure | Precursor to neurotransmitters | Less potent MAO inhibitor than tryptoline |

| Harmane | β-Carboline derivative | Neurotoxic effects; potential carcinogen | Associated with higher toxicity |

| Pinoline | Methoxy-substituted | MAO inhibitor; neuroprotective effects | Exhibits strong antioxidant activity |

| 5-Hydroxytryptoline | Hydroxyl group at position 5 | Potent MAO inhibitor | Stronger inhibition than tryptoline |

Tryptoline's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its selective inhibition of monoamine oxidase type A and its reuptake inhibition properties.

Tryptolines are formed through the Pictet-Spengler reaction, a critical biochemical process where β-arylethylamines undergo condensation with aldehydes or ketones followed by ring closure. This reaction represents a fundamental biosynthetic pathway for numerous alkaloids and results in the formation of tetrahydro-β-carboline structures. The reaction's significance extends beyond tryptoline synthesis to encompass the biosynthesis of thousands of plant natural products.

Enzymatic Pathways for Tryptoline Generation in Mammalian Systems

The biosynthesis of tryptoline in mammalian systems primarily begins with tryptophan, an essential amino acid obtained through diet. Tryptophan serves as a precursor for tryptamine formation through the activity of aromatic L-amino acid decarboxylase (AADC). This enzymatic decarboxylation represents the initial step in several indole alkaloid biosynthetic pathways.

The formation of tryptoline from tryptamine involves a cyclization reaction catalyzed by specific enzymes. This reaction follows the Pictet-Spengler mechanism, where the amine group of tryptamine condenses with an aldehyde or ketone to form an iminium ion intermediate. Subsequently, the indole ring's nucleophilic attack on this iminium ion results in ring closure, generating the characteristic tetrahydro-β-carboline structure of tryptoline.

Enzymes that catalyze the Pictet-Spengler reaction, collectively known as "Pictet-Spenglerases," have been identified in various organisms. While these enzymes are well-characterized in plant alkaloid biosynthetic pathways, their presence and activity in mammalian systems have been subject to investigation. Recent research has identified potential mammalian Pictet-Spenglerases, such as Salsolinol synthase, which forms tetrahydroisoquinoline alkaloids through analogous reactions.

The enzymatic pathway for tryptoline formation can be summarized as follows:

Table 1: Enzymatic Pathway for Tryptoline Formation

The controversy regarding in vivo tryptoline formation in mammals stems from challenges in definitively identifying the specific enzymes responsible and demonstrating their physiological relevance. However, enzymatic preparations from human brain tissue have demonstrated the ability to convert tryptamine to tryptoline under appropriate conditions.

Role of 5-Methyltetrahydrofolate in Tryptamine Cyclization

A significant discovery in tryptoline biosynthesis research is the involvement of 5-methyltetrahydrofolic acid (5-MTHF) in the cyclization of tryptamine. Enzymatic preparations from human brain tissue have been shown to convert tryptamine to tryptoline (9H-1,2,3,4-tetrahydropyrido[3,4-b]indole) specifically in the presence of 5-MTHF.

This folate-dependent mechanism represents a unique pathway for tryptoline formation distinct from traditional Pictet-Spengler reactions that typically require an aldehyde or ketone component. In this pathway, 5-MTHF appears to serve as both a methyl donor and facilitator of the cyclization reaction.

Research by various investigators has clarified that N5,10-methylenetetrahydrofolate reductase (methylene reductase) is responsible for this in vitro tryptoline formation using 5-MTHF as a cofactor. The enzyme catalyzes a reaction where tryptamine undergoes cyclization to form tryptoline without the need for an exogenous aldehyde source.

The mechanism appears to involve the following steps:

- 5-MTHF interacts with tryptamine in the presence of methylene reductase

- The interaction facilitates the formation of a reactive intermediate

- Cyclization occurs via intramolecular attack by the indole nitrogen

- The resulting product is tryptoline (tetrahydro-β-carboline)

This pathway has important implications for understanding potential endogenous formation of tryptolines in the brain. Interestingly, early research suggested that this pathway might produce N,N-dimethyltryptamine (DMT), but subsequent investigations revealed that the actual products were tryptolines rather than methylated tryptamines. The reaction specifically produces 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (tryptoline) from tryptamine, not N-methyltryptamine.

Table 2: 5-MTHF-Dependent Tryptoline Formation

It's worth noting that this pathway appears distinct from traditional tryptamine N-methylation pathways, which typically utilize S-adenosylmethionine as a methyl donor. When S-adenosylmethionine is used as a cosubstrate, tryptolines are not formed.

Tissue-Specific Distribution of Tryptoline Biosynthetic Activity

The tissue distribution of tryptoline biosynthetic activity provides important insights into the potential physiological roles of these compounds. Research has primarily focused on brain tissue, where enzymatic preparations have demonstrated the ability to convert tryptamine to tryptoline in the presence of 5-MTHF.

N5,10-methylenetetrahydrofolate reductase (methylene reductase), the enzyme responsible for tryptoline formation with 5-MTHF, has been studied in various brain regions. Investigations comparing enzyme activity in autopsied brains from chronic schizophrenics and controls revealed no statistically significant differences across six brain regions. This suggests that the baseline capacity for tryptoline formation may be relatively consistent across different brain areas and not specifically altered in schizophrenia.

The distribution of enzymatic activity for tryptoline formation appears to parallel other aspects of tryptophan metabolism in the brain. Unlike extracerebral tissues where the saccharopine pathway predominates in tryptophan degradation, the brain primarily utilizes the pipecolate pathway. This distinction highlights the unique nature of brain tryptophan metabolism, which may influence tryptoline formation capacity.

Research has also identified specific neural regions with significant indolethylamine-N-methyltransferase (INMT) expression, an enzyme involved in tryptamine metabolism. INMT immunoreactivity has been detected in retinal ganglion neurons and at synapses in the inner and outer plexiform layers. Additionally, INMT has been localized in postsynaptic sites of C-terminals of rat motoneurons in close proximity to sigma-1 receptors, suggesting potential localized synthesis of tryptamine derivatives.

Table 3: Tissue Distribution of Enzymes Involved in Tryptoline Formation

The colocalization of aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) in discrete brain areas is particularly relevant for understanding tryptoline formation capacity. This colocalization may permit local formation of tryptamine and subsequently tryptoline or related compounds.

Monoamine Oxidase Inhibition Selectivity Profiles

Tryptoline exhibits a pronounced selectivity for monoamine oxidase A (MAO-A), an enzyme critical in the oxidative deamination of serotonin, norepinephrine, and dopamine. Competitive inhibition assays reveal that tryptoline binds reversibly to MAO-A with an inhibitor constant (Kᵢ) in the low micromolar range, while showing negligible activity against MAO-B [2] [3]. Structural analyses attribute this selectivity to the tetrahydro-β-carboline scaffold, which sterically complements the substrate-binding pocket of MAO-A. Substitutions at the 1-position, such as methylation (e.g., 1-methyltryptoline), enhance MAO-A inhibition potency by 25-fold compared to the parent compound, as demonstrated by IC₅₀ values of 1.3 µM versus 41.5 µM for tryptoline itself [3].

The oxidation state of the β-carboline ring further modulates inhibitory activity. Fully aromatic β-carbolines like norharman and harman, derived from tryptoline oxidation, exhibit broader MAO inhibition but lack isoform specificity [2]. In contrast, 6-hydroxylation of tryptoline abolishes MAO-A inhibition, underscoring the importance of the unmodified tetrahydro ring in maintaining enzymatic interaction [3]. Comparative studies with pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) highlight the role of methoxy groups in attenuating MAO affinity, as pinoline’s IC₅₀ for MAO-A (41.5 µM) aligns closely with unsubstituted tryptoline [3].

Mutagenesis studies on MAO isoforms identify Ile-335 in MAO-A and Tyr-326 in MAO-B as critical residues governing substrate and inhibitor specificity [4]. Tryptoline’s selectivity for MAO-A likely arises from favorable interactions with Ile-335, which accommodates the planar β-carboline structure, whereas MAO-B’s Tyr-326 creates a steric barrier to binding [4].

Serotonergic System Modulation: Uptake Inhibition Dynamics

Tryptoline and its derivatives act as competitive inhibitors of serotonin (5-hydroxytryptamine, 5-HT) reuptake via the serotonin transporter (SERT). In rat forebrain homogenates, tryptoline demonstrates a Kᵢ of 0.3 µM for SERT, rivaling the potency of classical tricyclic antidepressants [1] [8]. The 5-hydroxy derivative of tryptoline exhibits enhanced efficacy, with a Kᵢ of 0.3 µg/mL, making it 20-fold more selective for SERT over the norepinephrine transporter (NET) and 40-fold over the dopamine transporter (DAT) [8].

Mechanistically, tryptoline’s inhibition of SERT depends on sodium and chloride ion gradients, mirroring the transporter’s physiological operation [6]. Molecular dynamics simulations suggest that the β-carboline nucleus stabilizes SERT in an inward-facing conformation, preventing serotonin translocation into presynaptic neurons [8]. This action prolongs synaptic serotonin availability, akin to selective serotonin reuptake inhibitors (SSRIs), but with a distinct binding modality that avoids direct interaction with the SSRI allosteric site [6].

Structural modifications profoundly influence uptake dynamics. For instance, 5-methoxytryptoline shows reduced SERT affinity compared to its hydroxylated counterpart, indicating that electronic effects at the 5-position modulate transporter engagement [3]. Additionally, N-methylation (e.g., 1-methyltryptoline) preserves SERT inhibition but introduces MAO-A cross-reactivity, complicating its pharmacological profile [3].

Comparative Neurotransmitter Affinity Landscapes

Tryptoline’s affinity landscape reveals marked selectivity for serotonergic targets over other monoaminergic systems. While its Kᵢ for SERT is 0.3 µM, values for NET and DAT inhibition rise to 6.0 µM and 12.0 µM, respectively [8]. This selectivity arises from divergent interactions with transporter substrate pockets: the β-carboline moiety aligns with SERT’s hydrophobic binding cleft but clashes with NET’s polar residues and DAT’s bulkier aromatic contacts [6] [8].

In contrast, tryptamine derivatives lacking the β-carboline ring exhibit broader neurotransmitter interactions. For example, SR42—a nitrobenzoyl-tryptamine hybrid—inhibits MAO-B (IC₅₀ = 43.21 µM) and cyclooxygenase-2 (75.16% at 100 µM) alongside weaker SERT activity [5]. This underscores the β-carboline scaffold’s role in refining target specificity.

Comparative analyses of tetrahydro-β-carbolines further highlight structural determinants of affinity. Pinoline, despite its structural similarity to tryptoline, shows attenuated SERT inhibition due to steric hindrance from the 6-methoxy group [3]. Conversely, norharman—a fully aromatic β-carboline—loses SERT selectivity but gains MAO-B inhibitory capacity, illustrating the trade-off between ring saturation and target promiscuity [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types